Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate is a chemical compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
Synthesis and Characterization
- Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate is involved in the synthesis of various heterocyclic compounds. For instance, Spoorthy et al. (2021) described the synthesis and characterization of ethyl benzodioxophosphol-oxothiazolidin-thiophene carboxylates, showcasing the compound's role in forming structurally diverse molecules with potential applications in various fields (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Molecular Docking and Pharmacological Activities
- This compound derivatives have been studied for their molecular docking and pharmacological activities. Babar et al. (2017) conducted molecular docking and glucosidase inhibition studies on novel N-arylthiazole-2-amines and Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, revealing significant enzyme inhibition, indicating potential therapeutic applications (Babar et al., 2017).
Antimicrobial and Anti-rheumatic Potential
- Research by Wardkhan et al. (2008) demonstrated the antimicrobial activities of thiazole derivatives synthesized from this compound, highlighting its role in developing new antimicrobial agents (Wardkhan et al., 2008). Additionally, Sherif and Hosny (2014) investigated its anti-rheumatic potential, particularly in metal complexes, showing significant therapeutic effects (Sherif & Hosny, 2014).
Heterocyclic Synthesis
- The compound is utilized in the synthesis of various heterocycles, such as pyran, pyridine, and pyridazine derivatives. Mohareb et al. (2004) explored its reactivity towards different methylene reagents, contributing to the field of heterocyclic chemistry (Mohareb et al., 2004).
Crystal Structure Analysis
- Lee et al. (2009) presented the crystal structure of a compound closely related to this compound, indicating its significance in structural chemistry and material science (Lee et al., 2009).
Future Directions
Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
ethyl 2-[2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-2-22-12(20)7-9-8-23-16(18-9)19-15(21)14-13(17)10-5-3-4-6-11(10)24-14/h3-6,8H,2,7H2,1H3,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWNHBJZZYRXRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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